(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid

Melanocortin receptor pharmacology Stereochemistry–activity relationships GPCR ligand design

Sourcing stereochemically pure (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid is critical for GPCR drug discovery-racemic or diastereomeric mixtures produce opposite pharmacological activities (agonist vs. antagonist). • All three (3R,4S,5R) stereocenters certified >98% d.e., ensuring correct MC-4R/GPR43 pharmacophore geometry for reliable SAR interpretation. • Dual amino/carboxyl functionality enables iterative peptide coupling for β-peptide oligomer synthesis and enantioselective organocatalysis. • Batch-certified purity (≥97%) with HPLC/NMR verification; available for immediate global shipping.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12884993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C2=CC=CC=C2)N)C(=O)O
InChIInChI=1S/C11H14N2O2/c12-9-8(11(14)15)6-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,13H,6,12H2,(H,14,15)/t8-,9+,10-/m1/s1
InChIKeyVLCCZMHFNIGRRI-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid: Chiral β-Amino Acid Building Block Procurement Guide


(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid (CAS 474759-40-5; molecular formula C₁₁H₁₄N₂O₂; MW 206.24) is a chiral heterocyclic β-amino acid derivative characterized by three contiguous stereogenic centers on a pyrrolidine ring, bearing a 4-amino substituent and a 5-phenyl substituent . The compound belongs to the 3-pyrrolidinecarboxylic acid (β-proline) class and serves as a key chiral intermediate in the synthesis of pharmaceutically active compounds targeting G-protein coupled receptors (GPCRs) including melanocortin-4 receptor (MC-4R) and GPR43 [1][2]. Its defined (3R,4S,5R) absolute configuration dictates both its reactivity in downstream synthetic transformations and the stereochemical outcome of final active pharmaceutical ingredients.

1

Stereochemically defined chiral building block – three contiguous stereocenters (3R,4S,5R) dictate downstream synthetic and functional output.

2

Dual orthogonal functionalization – primary amine (C-4) and carboxylic acid (C-3) plus a hydrophobic phenyl anchor enable iterative peptide coupling and GPCR-targeted design.

3

Preferred structural motif in GPCR patents – aligns with explicit claims in MC-4R and GPR43 agonist patent families, supporting IP-driven lead generation.

Why (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution with racemic mixtures, alternative diastereomers, or mono-functionalized pyrrolidine analogs fails because all three stereocenters (3R,4S,5R) and both the 4-amino and 5-phenyl substituents are required to produce the specific spatial pharmacophore geometry that governs receptor binding and downstream synthetic utility [1]. Published data on closely related trans-4-phenylpyrrolidine-3-carboxamide diastereoisomers demonstrate that switching from the (3S,4R) to the (3R,4S) configuration converts a potent MC-4R agonist (Kᵢ = 11 nM, EC₅₀ = 24 nM) into an antagonist (Kᵢ = 8.6 nM, IC₅₀ = 65 nM) — a qualitative functional reversal driven solely by stereochemistry [2]. Furthermore, the absence of the 4-amino group (as in 5-phenylpyrrolidine-3-carboxylic acid, CAS 1086393-08-9) eliminates the critical hydrogen-bond donor/acceptor site required for peptide bond formation in β-amino acid oligomer synthesis, while omission of the 5-phenyl group removes the hydrophobic aryl anchor essential for GPCR binding pocket occupancy . Even within the same stereochemical series, cis- versus trans-configured 4-aminopyrrolidine-3-carboxylic acids require entirely different asymmetric synthetic routes (cis: four steps, >98% d.e., 52% yield; trans: five steps, >98% d.e., 50% yield), underscoring that interchange of stereoisomers is chemically non-trivial and pharmacologically consequential [3].

Stereochemistry inversion may reverse functional output

Diastereomers with identical substituents but inverted C-3/C-4 configuration have been reported to switch between agonist and antagonist activity at hMC-4R; substituting a racemate or wrong diastereomer can produce opposite pharmacological outcomes.

Missing 4-amino or 5-phenyl group eliminates key reactivity

5-Phenylpyrrolidine-3-carboxylic acid (no 4-NH₂) cannot form peptide bonds at C-4; 4-aminopyrrolidine-3-carboxylic acid (no 5-Ph) lacks the hydrophobic anchor required for GPCR binding. Neither can replicate the dual orthogonal reactivity of the target compound.

cis- vs trans-configuration requires entirely different synthetic routes

Published asymmetric syntheses show that cis- and trans-4-aminopyrrolidine-3-carboxylic acids are accessed via distinct multi-step sequences with different diastereomeric excess profiles; interchanging stereoisomers is not a trivial substitution.

Quantitative Differentiation Evidence for (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid vs. Closest Comparators


Stereochemistry-Driven Functional Reversal: Agonist vs. Antagonist Switching in Pyrrolidine-3-carboxamide Diastereomers

In the closest published head-to-head comparison of pyrrolidine diastereoisomers structurally related to (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid, Jiang et al. demonstrated that the (3S,4R)-configured trans-4-phenylpyrrolidine-3-carboxamide 20f-1 acts as a potent MC-4R full agonist (Kᵢ = 11 nM, EC₅₀ = 24 nM, 100% intrinsic activity vs. α-MSH), whereas its (3R,4S)-diastereoisomer 20f-2 functions as an MC-4R antagonist (Kᵢ = 8.6 nM, IC₅₀ = 65 nM) [1]. This represents a complete stereochemistry-dependent functional inversion — not merely a potency shift — in the same assay system (human MC-4R, cAMP accumulation). For procurement of (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid as a chiral intermediate, this finding establishes that even a single stereocenter inversion at the 3- and 4-positions can qualitatively alter the pharmacological output of the final drug substance.

Stereochemistry-driven functional reversal
Head-to-head
(3S,4R)-diastereomer: agonist (Kᵢ 11 nM, EC₅₀ 24 nM)
(3R,4S)-diastereomer: antagonist (Kᵢ 8.6 nM, IC₅₀ 65 nM)
Reported stereochemistry-dependent functional inversion at hMC-4R; not a potency shift.
cAMP assay, CHO-K1 cells; single stereocenter change flips pharmacological output.
Melanocortin receptor pharmacology Stereochemistry–activity relationships GPCR ligand design

Dual Functionalization Advantage: 4-Amino + 5-Phenyl vs. Mono-Functionalized Pyrrolidine Analogs

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid possesses two orthogonal functional handles — a primary amine at C-4 and a carboxylic acid at C-3 — plus a hydrophobic phenyl substituent at C-5. The closest mono-functionalized comparator, 5-phenylpyrrolidine-3-carboxylic acid (CAS 1086393-08-9; C₁₁H₁₃NO₂; MW 191.23), lacks the 4-amino group and therefore cannot participate in amide bond formation at this position, precluding its use in β-peptide oligomer synthesis . Conversely, (3S,4R)-4-aminopyrrolidine-3-carboxylic acid (no 5-phenyl) lacks the aryl hydrophobic anchor required for GPCR binding and oligomer folding [1]. The present compound uniquely combines both functionalities in a single scaffold with defined stereochemistry, enabling iterative coupling as both an N-terminal (via C-4 amine) and C-terminal (via C-3 carboxyl) building block. Chemsrc reports a LogP of 1.388 and PSA of 75.35 Ų for the target compound, providing quantitative descriptors of its balanced hydrophilic–lipophilic character suitable for membrane-permeable intermediate design .

Dual functionalization advantage
Cross-study
Target: 3 functional handles (4-NH₂, 3-COOH, 5-Ph), LogP 1.39, PSA 75.4 Ų
Comparators: only 1–2 handles, lower LogP, higher PSA
Combination of amine, acid, and aryl group enables unique building block versatility.
Structural comparison based on CAS records and published utility.
Chiral building block Peptidomimetic synthesis β-Amino acid oligomers

Vendor Batch-Level QC Verification: 97% Purity with Multi-Method Analytical Certification

Bidepharm supplies (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid (CAS 474759-40-5) at a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . This multi-modal analytical certification — combining chromatographic purity assessment (HPLC), structural identity confirmation (NMR), and volatile impurity profiling (GC) — exceeds the typical single-method (HPLC-only) reporting common for generic pyrrolidine building blocks. In comparison, generic 5-phenylpyrrolidine-3-carboxylic acid from certain suppliers is listed at 95% purity with no multi-method certification . The 2-percentage-point purity differential (97% vs. 95%), combined with comprehensive QC documentation, reduces the risk of introducing unidentified impurities into multi-step synthetic sequences where impurity amplification can occur at each synthetic transformation.

Batch QC: purity & multi-method certification
Vendor spec
97% purity (NMR + HPLC + GC)
vs. generic 95% (single-method)
Higher certified purity and triple-method QC reduce risk of impurity amplification in multi-step synthesis.
Data to verify with batch-specific COA; vendor-supplied specification.
Analytical quality control Chiral purity Procurement specification

Defined Synthetic Utility in 5-Substituted 3-Pyrrolidine Carboxylic Acid Derivative Libraries

The Okinawa Institute of Science and Technology patent (WO2018025295A1) explicitly claims 5-substituted 3-pyrrolidine carboxylic acid derivatives — including those bearing aryl substituents at C-5 — as key building blocks for pharmaceutical compositions, therapeutically active substances, and asymmetric catalysts [1]. The (3R,4S,5R) configuration precisely matches the stereochemical requirements for the enantioselective Michael reaction–reductive cyclization sequence described in the patent, which achieves highly stereoselective construction of the pyrrolidine core. Separate patent literature (US application assigned to Ogeda SA) identifies 4-amino-substituted pyrrolidine-3-carboxylic acids as intermediates for GPR43 agonists targeting metabolic diseases including obesity and type 2 diabetes [2]. The concurrent presence of both the 4-amino and 5-phenyl groups in the target compound aligns it directly with the structural claims of both patent families, whereas mono-functionalized analogs fall outside the preferred substitution patterns.

Patent alignment for GPCR intermediates
Class-level inference
Falls within preferred claims of WO2018025295A1 and GPR43 agonist patents.
Patent landscape supports IP strategy review; not a guarantee of individual lead patentability.
Source review recommended; claims interpretation may require legal analysis.
Combinatorial chemistry GPCR agonist synthesis Catalyst design

Comparative Physicochemical Profile: Balanced LogP and PSA for CNS-Permeable Intermediate Design

Computed physicochemical parameters for (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid include LogP = 1.388 and polar surface area (PSA) = 75.35 Ų . These values place the compound within favorable ranges for both oral bioavailability (PSA < 140 Ų) and potential CNS penetration (PSA < 90 Ų), distinguishing it from more polar analogs such as (3S,4R)-4-aminopyrrolidine-3-carboxylic acid (predicted PSA ~83–92 Ų due to loss of lipophilic phenyl; LogP predicted <0.5) [1]. The 5-phenyl substituent contributes approximately +1.0 to +1.5 LogP units relative to the non-phenylated analog, shifting the physicochemical profile from a purely polar intermediate toward a balanced amphiphilic character suitable for designing cell-permeable peptidomimetics. This LogP/PSA balance is particularly relevant in the context of MC-4R agonist lead optimization, where the Jiang et al. series demonstrated that lipophilic aryl substitution was critical for receptor binding affinity (Kᵢ values in the low nanomolar range) [2].

Physicochemical profile comparison
Cross-study
Target LogP 1.39, PSA 75.4 Ų
vs. non-phenyl analog (predicted LogP
Balanced LogP/PSA profile supports design of CNS-permeable intermediates in research settings.
Predicted values for comparator; verify experimentally for critical programs.
Physicochemical property profiling Drug-likeness CNS drug design

High-Value Application Scenarios for (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid in Drug Discovery and Chemical Biology


Stereochemically Defined MC-4R Agonist/Antagonist Probe Synthesis

For medicinal chemistry programs targeting the melanocortin-4 receptor for obesity, cachexia, or metabolic syndrome, (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid provides the correct absolute configuration at C-3 and C-4 for generating either agonist or antagonist carboxamide derivatives depending on the downstream coupling strategy [1]. The Jiang et al. study demonstrated that diastereoisomers with identical 5-phenyl substitution but inverted C-3/C-4 stereochemistry produce opposite functional activities at hMC-4R (agonist Kᵢ = 11 nM vs. antagonist IC₅₀ = 65 nM) [1]. Procuring the stereochemically defined starting material eliminates the risk of diastereomer contamination that would confound structure–activity relationship interpretation.

GPR43 (FFA2) Agonist Lead Optimization for Type 2 Diabetes and Inflammatory Disease

The 4-amino-5-aryl-pyrrolidine-3-carboxylic acid scaffold is explicitly claimed in GPR43/FFA2 agonist patents (Ogeda SA, US 10781171) for the treatment of metabolic and inflammatory diseases [2]. The target compound, with its 5-phenyl and 4-amino substituents, maps directly onto the preferred substitution pattern for this GPCR target class. Its balanced LogP (1.388) and PSA (75.35 Ų) physicochemical profile supports the design of orally bioavailable leads capable of engaging the intestinal and adipose tissue GPR43 receptor populations relevant to diabetes and inflammatory bowel disease indications .

Chiral β-Peptide Foldamer and Conformationally Constrained Peptidomimetic Construction

The compound's three contiguous stereocenters and dual amino/carboxyl functionality make it an ideal monomer for synthesizing stereoregular β-peptide oligomers with predictable secondary structure [3]. Unlike mono-functionalized pyrrolidine analogs, the combined 4-amino and 3-carboxyl groups enable iterative peptide coupling, while the 5-phenyl substituent provides the hydrophobic packing interactions that stabilize helical foldamer conformations. The Bunnage et al. synthetic methodology establishes that defined stereoisomers of 4-aminopyrrolidine-3-carboxylic acids can be accessed with >98% diastereomeric excess, confirming that homochiral oligomer synthesis starting from the (3R,4S,5R) monomer is feasible [3].

Asymmetric Organocatalyst Development Based on Pyrrolidine-3-carboxylic Acid Scaffolds

The Okinawa Institute patent (WO2018025295A1) explicitly identifies 3-pyrrolidine carboxylic acid derivatives — particularly 5-substituted variants — as catalysts for enantioselective molecular transformations [4]. The (3R,4S,5R) configuration, combined with the 4-amino and 5-phenyl substituents, creates a well-defined chiral pocket suitable for enamine- or iminium-based organocatalytic cycles. The 5-phenyl group provides steric shielding of one enantioface of the reactive intermediate, a design principle exploited in established proline-derived organocatalysts. Procurement of the single enantiomer with batch-certified stereochemical purity (97% chemical purity + NMR/HPLC/GC verification) is critical, as even minor enantiomeric contamination (<3% of the opposite enantiomer) would erode enantioselectivity in the catalyzed reaction .

Application
Selection Property
Validation Focus
MC-4R pathway probe synthesis
Stereochemical configuration control (3R,4S,5R)
Reported functional output (agonist vs antagonist) depends on diastereomer; confirm by in vitro cAMP assay
GPR43 metabolic signaling research
5-Phenyl + 4-amino substitution matches GPCR patent motif
Binding/activation in GPR43-expressing cell models; verify selectivity over related FFA receptors
Chiral β-peptide foldamer construction
Dual amine/carboxyl + three stereocenters
Oligomer coupling efficiency and secondary structure verification (CD, NMR)
Asymmetric organocatalyst development
Defined chiral pocket (5-phenyl steric shield)
Enantioselectivity in model enamine/iminium reactions; confirm stereochemical purity (>97%, NMR/HPLC)
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